(3S)-3-Acetylcyclopentan-1-one is a cyclic ketone characterized by its unique structure, which consists of a cyclopentane ring with an acetyl group attached to the third carbon. Its molecular formula is , and it has a molar mass of approximately 126.15 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or light orange. It is soluble in organic solvents and has a density of 1.043 g/mL at 25 °C .
These reactions make (3S)-3-acetylcyclopentan-1-one a versatile intermediate in organic synthesis.
(3S)-3-acetylcyclopentan-1-one can be synthesized through several methods:
These methods highlight the compound's accessibility for synthetic chemists.
(3S)-3-acetylcyclopentan-1-one finds applications across various fields:
Its versatility makes it valuable in both industrial and research settings.
Several compounds share structural similarities with (3S)-3-acetylcyclopentan-1-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Acetylcyclopentanone | Cyclic ketone | Different position of the acetyl group |
3-Methylpentan-2-one | Linear ketone | Longer carbon chain, different reactivity |
4-Acetylcyclohexanone | Cyclic ketone | Larger ring size, different stereochemistry |
2-Hydroxyacetophenone | Aromatic ketone | Contains a hydroxyl group, used in pharmaceuticals |
The uniqueness of (3S)-3-acetylcyclopentan-1-one lies in its specific stereochemistry and cyclopentane structure, which may confer distinct properties compared to these similar compounds. Its applications in pharmaceuticals and organic synthesis further highlight its importance in chemical research and industry.